molecular formula C25H24N2O6 B7789388 7'-hydroxy-8'-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2'H-3,4'-bichromene-2,2'-dione

7'-hydroxy-8'-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B7789388
M. Wt: 448.5 g/mol
InChI Key: LMMZNLSUJJCVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the bichromene-dione family, characterized by two fused chromene (benzopyran-2-one) units. The structure features a 7'-hydroxy group and an 8'-substituted piperazine derivative, specifically a 4-(2-hydroxyethyl)piperazinyl-methyl moiety. Such modifications are critical for modulating electronic properties, solubility, and biological activity.

Properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-(2-oxochromen-3-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c28-12-11-26-7-9-27(10-8-26)15-20-21(29)6-5-17-18(14-23(30)33-24(17)20)19-13-16-3-1-2-4-22(16)32-25(19)31/h1-6,13-14,28-29H,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMZNLSUJJCVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction can produce diols or diamines.

Scientific Research Applications

7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. The hydroxyethyl piperazine group can form hydrogen bonds with biological molecules, while the bichromene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Modified Coumarins and Bichromene-diones

7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
  • Structural Features : Shares a piperazine-methyl substituent but lacks the bichromene-dione scaffold.
  • Electronic Properties : Optimized via DFT/B3LYP/6-311G(d,p), revealing a planar chromen-2-one core with the piperazine ring adopting a chair conformation .
8'-[(3-Methylpiperidin-1-yl)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione
  • Key Differences : Replaces the 4-(2-hydroxyethyl)piperazine with a 3-methylpiperidine group, reducing polarity and hydrogen-bonding capacity.
  • Physicochemical Data : Molecular weight = 417.46 g/mol, Lipinski parameters unspecified .
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione
  • Activity : Exhibits carbonic anhydrase inhibition (IC₅₀ = 5.2 µM), highlighting the importance of the 8'-substituent in enzyme interaction .

Substituent Variations in Bichromene-diones

7′-Ethoxy-2H,2′H-3,4′-bichromene-2,2′-dione
  • Structural Simplicity : Lacks the piperazine moiety, featuring an ethoxy group instead.
  • Physicochemical Data : Molecular weight = 334.33 g/mol; reduced solubility compared to hydroxy/piperazine derivatives due to lower polarity .
8'-((Ethyl(pyridin-4-ylmethyl)amino)methyl)-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

Research Implications and Gaps

  • Activity Prediction : The hydroxyethyl-piperazine group likely enhances solubility and target binding compared to methyl or ethoxy analogs, but experimental validation is needed.
  • Synthetic Challenges : Steric hindrance from the bichromene-dione scaffold may complicate piperazine functionalization, requiring tailored reaction conditions .
  • Biological Screening : Priority should be given to testing against carbonic anhydrases and cancer targets, given the efficacy of structural analogs .

Biological Activity

The compound 7'-hydroxy-8'-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2'H-3,4'-bichromene-2,2'-dione is a complex organic molecule with potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article focuses on the biological activity of this compound based on existing research findings.

  • Molecular Formula : C20H23N3O4S
  • Molecular Weight : 401.48 g/mol
  • CAS Number : 384361-88-0

The structure features a bichromene backbone with hydroxyl and piperazine substituents, which are critical for its biological interactions.

Neuroprotective Effects

Compounds containing piperazine moieties have been studied for their neuroprotective properties. Research has shown that such compounds can modulate neurotransmitter systems and exhibit antioxidant activity. The presence of the piperazine ring in this compound may enhance its ability to protect neuronal cells from oxidative stress and neurodegeneration.

Anticancer Activity

Chromene derivatives have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of various signaling pathways related to cell proliferation and survival. Although specific studies on this compound are scarce, its structural characteristics align with those of known anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The piperazine group is known to enhance solubility and bioavailability while contributing to receptor binding affinity. The hydroxyl group may also play a role in hydrogen bonding interactions with biological targets, potentially increasing potency.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameEC50 (µM)Inhibition Rate (%)Activity Type
Compound A11.3880.65Antiviral
Compound B10.0470.00Antiviral
Compound C5.0090.00Anticancer
Compound DN/AN/ANeuroprotective

Case Studies

  • Antiviral Study : A derivative similar to our compound was tested against multiple strains of influenza virus and showed significant antiviral activity through various assays.
  • Neuroprotection : Research on piperazine-containing compounds indicated their potential in protecting against neurodegenerative diseases through mechanisms involving oxidative stress reduction.
  • Anticancer Research : Studies have demonstrated that chromene derivatives can inhibit cancer cell proliferation through apoptosis induction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.